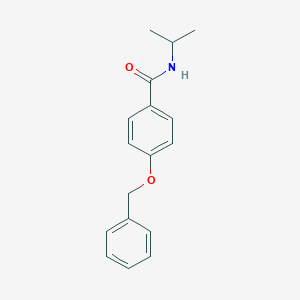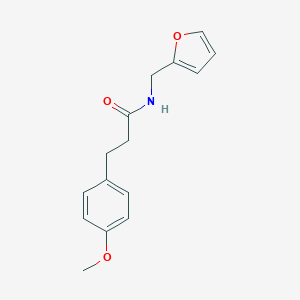
2-Styryl-1-methylpyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Styryl-1-methylpyridinium (SMP) is a heterocyclic organic compound that has garnered significant attention in the scientific community due to its unique properties and potential applications in various fields. SMP is a pyridinium derivative that contains a styryl group at the 2-position and a methyl group at the 1-position. This compound has been extensively studied for its biological and chemical properties, making it a promising candidate for various research applications.
作用机制
The mechanism of action of 2-Styryl-1-methylpyridinium is complex and varies depending on the specific application. In biochemistry, this compound inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This inhibition leads to an accumulation of acetylcholine in the synapse, resulting in increased nerve transmission.
In pharmacology, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This induction is thought to be mediated through the activation of caspase enzymes and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, induction of apoptosis in cancer cells, and antimicrobial activity. Additionally, this compound has been shown to exhibit fluorescence properties, making it a potential candidate for use in optical materials.
实验室实验的优点和局限性
One advantage of using 2-Styryl-1-methylpyridinium in lab experiments is its potent biological activity, making it a promising candidate for the development of new drugs and therapies. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for researchers.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in some cell lines, which may limit its potential use in certain applications. Additionally, this compound is not currently approved for use in humans, which may limit its potential use in clinical settings.
未来方向
There are numerous future directions for research involving 2-Styryl-1-methylpyridinium. One potential avenue of research is the development of new drugs and therapies based on the biological activity of this compound. Additionally, further studies are needed to determine the potential toxicity of this compound and its suitability for use in clinical settings. Finally, research into the optical properties of this compound may lead to the development of new materials for use in optical devices.
合成方法
2-Styryl-1-methylpyridinium can be synthesized through a variety of methods, including the reaction of 2-vinylpyridine with methyl iodide in the presence of a base, such as potassium carbonate. This reaction results in the formation of this compound as the primary product. Other methods include the reaction of 2-chloropyridine with vinyl magnesium bromide, followed by methylation with methyl iodide.
科学研究应用
2-Styryl-1-methylpyridinium has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition can lead to the potential treatment of Alzheimer's disease and other neurodegenerative disorders.
In pharmacology, this compound has been shown to exhibit potent antitumor activity, making it a potential candidate for the development of new anticancer drugs. Additionally, this compound has been shown to possess antimicrobial properties, making it a promising candidate for the development of new antibiotics.
In materials science, this compound has been studied for its potential use as a photosensitizer in dye-sensitized solar cells. This compound has also been shown to exhibit fluorescence properties, making it a potential candidate for use in optical materials.
属性
分子式 |
C14H14N+ |
|---|---|
分子量 |
196.27 g/mol |
IUPAC 名称 |
1-methyl-2-[(E)-2-phenylethenyl]pyridin-1-ium |
InChI |
InChI=1S/C14H14N/c1-15-12-6-5-9-14(15)11-10-13-7-3-2-4-8-13/h2-12H,1H3/q+1/b11-10+ |
InChI 键 |
DPFSUMYBQCUYEJ-ZHACJKMWSA-N |
手性 SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=CC=C2 |
SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=CC=C2 |
规范 SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid](/img/structure/B262762.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)
![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)






